

# Introduction: The Role of NMR in Characterizing Substituted Pyridines

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## Compound of Interest

Compound Name: 6-Ethoxypyridine-2-carbaldehyde

Cat. No.: B1419532

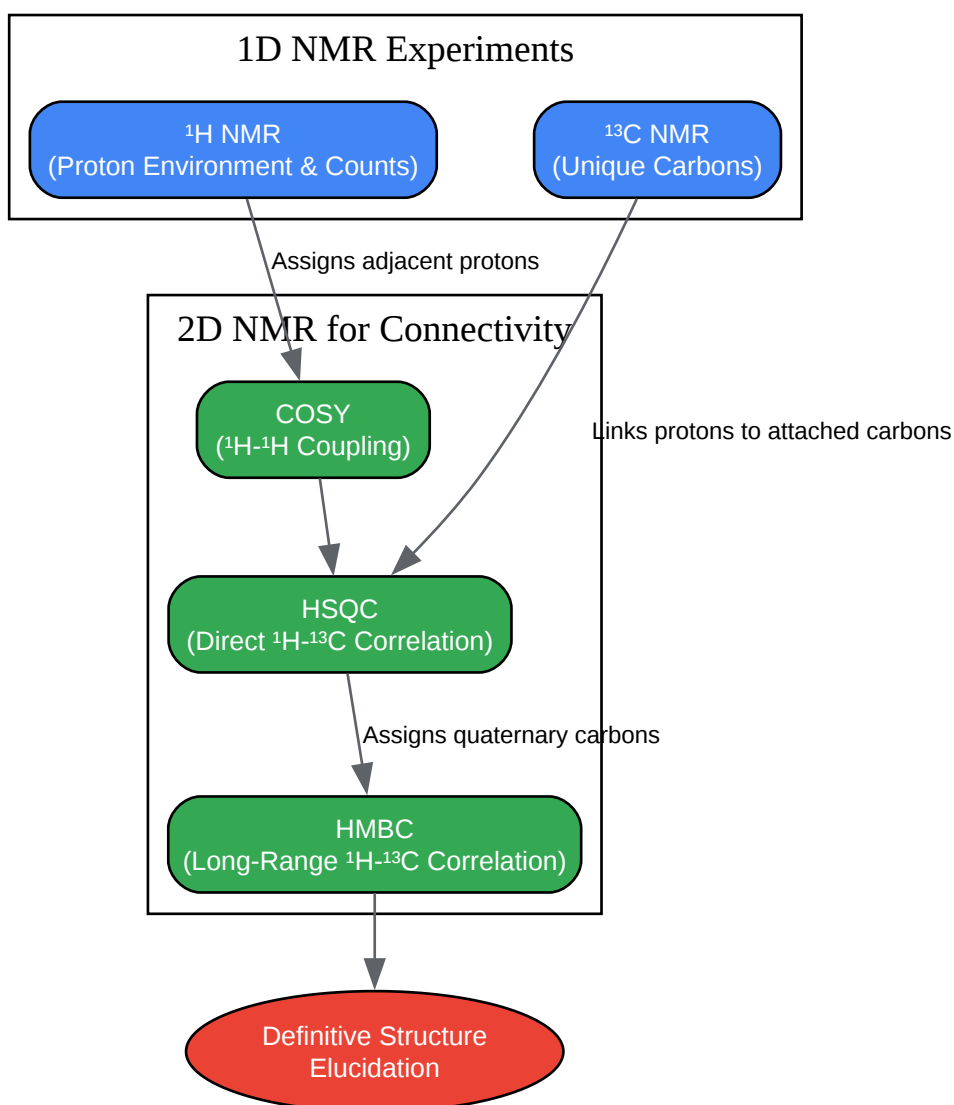
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In the landscape of pharmaceutical and materials science research, substituted pyridines are foundational scaffolds. Their utility stems from their versatile chemical reactivity and diverse biological activities. **6-Ethoxypyridine-2-carbaldehyde** is a key intermediate, combining an electron-donating ethoxy group and an electron-withdrawing aldehyde group on a pyridine ring. This substitution pattern creates a unique electronic environment, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous structural confirmation.

This guide provides a comprehensive analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **6-ethoxypyridine-2-carbaldehyde**. Moving beyond a simple data report, we will delve into the rationale behind chemical shift assignments, explore comparative data from analogous structures, and present robust protocols for acquiring high-fidelity NMR data. This content is designed for researchers who require not just the "what" but the "why" of spectral interpretation.

## Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following standardized numbering scheme for **6-ethoxypyridine-2-carbaldehyde** will be used throughout this guide.



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